N-(8-Bromooctyl)phthalimide Offers >10-Fold Higher Lipophilicity than C4 Analog
N-(8-Bromooctyl)phthalimide has a significantly higher calculated partition coefficient (LogP) of 3.96 compared to 2.40-2.96 for the N-(4-bromobutyl) analog [1]. This difference of approximately 1.0-1.5 LogP units corresponds to a >10-fold higher concentration in the organic phase versus the aqueous phase, making the octyl derivative substantially more lipophilic .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.96 |
| Comparator Or Baseline | N-(4-bromobutyl)phthalimide: LogP = 2.40 - 2.96 |
| Quantified Difference | ΔLogP = 1.00 - 1.56 |
| Conditions | In silico predictions using XLOGP3, WLOGP, and MLOGP methods [1]. |
Why This Matters
This quantifiable difference in lipophilicity is critical for applications requiring passive membrane diffusion, specific solvent partitioning, or the creation of hydrophobic surfaces, and allows a scientist to select the optimal linker length for their biological or material science target.
- [1] BOC Sciences. (n.d.). N-(4-Bromobutyl)phthalimide - CAS 5394-18-3. Retrieved April 20, 2026, from https://buildingblock.bocsci.com/n-4-bromobutyl-phthalimide-cas-5394-18-3-item-123456.html View Source
